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Compound of Interest

Compound Name: Photo-lysine

Cat. No.: B560627

Introduction

Photo-lysine is a non-natural amino acid analogue that enables the study of protein-protein
interactions (PPIs) with high spatial and temporal resolution.[1][2][3] It contains a diazirine
moiety, a small, photo-activatable functional group, incorporated into the side chain of lysine.[2]
[4] This chemically inert group can be activated by ultraviolet (UV) light, typically in the range of
330-370 nm, to form a highly reactive carbene intermediate.[4] This intermediate rapidly and
indiscriminately forms covalent bonds with molecules in its immediate vicinity, effectively
"capturing” transient and stable protein interactions.[1][4] Photo-lysine can be readily
incorporated into proteins by the native mammalian translation machinery, making it a powerful
tool for mapping PPIs in living cells.[2][3]

Mechanism of Activation

The activation of photo-lysine is a light-dependent process. Upon irradiation with long-wave
UV light, the diazirine ring absorbs a photon and releases nitrogen gas, generating a short-
lived and highly reactive carbene species. This carbene can then insert into C-H, N-H, or O-H
bonds of nearby amino acid residues, resulting in a stable covalent crosslink between the
photo-lysine-containing protein and its interaction partner(s). The compact size of the diazirine
group minimizes steric hindrance, allowing for its incorporation into various positions within a
protein structure.[1]

Applications in Research and Drug Development
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The ability to covalently trap protein interactions makes photo-lysine a valuable tool in various
research and drug development applications:

« |dentification of Novel Protein-Protein Interactions: By incorporating photo-lysine into a
protein of interest, researchers can identify its direct and transient binding partners within a
cellular context.[1][5]

e Mapping Interaction Interfaces: Site-specific incorporation of photo-lysine allows for the
precise mapping of protein binding sites.

» Validation of Drug Targets: Photo-lysine can be used to confirm the engagement of a drug
with its intended protein target in a cellular environment.

o Studying Post-Translational Modification-Mediated Interactions: This technique is particularly
useful for capturing interactions that are dependent on post-translational modifications of
lysine residues.[2][3]

Quantitative Data Summary

The efficiency of photo-lysine activation and subsequent crosslinking is dependent on several
key parameters of the UV irradiation protocol. The following table summarizes the critical
guantitative data for successful photo-lysine activation.
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Parameter Recommended Value Notes

) Avoid short-wave UV (e.g., 254
330 - 370 nm (Optimal: ~345-
UV Wavelength nm) to prevent damage to

365 nm) ]
proteins and DNA.[6]
High-intensity 365 nm LED, The choice of lamp will
UV Light Source Mercury Vapor Lamp, influence the required
Stratalinker exposure time and distance.
) Higher intensity sources can
UV Intensity 10 - 18 mW/cm? ] S
reduce irradiation time.
This is highly dependent on
the light source intensity and
Irradiation Time 5 seconds - 15 minutes distance. Shorter times are
possible with high-intensity
sources.[3]
Closer distances are required
for lower intensity lamps. For
Distance from Sample 1-20cm example, 3-5 cm for a 15W

lamp and 1 cm for a handheld

lamp.[6]

While a specific dose for

o . photo-lysine is not consistently
Optimization is typically ) )
Energy Dose ) reported, a starting point for
required. o _
optimization could be in the

range of 100-500 mJ/cm2,

Experimental Protocols

1. Incorporation of Photo-Lysine into Cellular Proteins
This protocol describes the metabolic labeling of mammalian cells with photo-lysine.
Materials:

o Mammalian cells of interest
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Complete cell culture medium

Lysine-free cell culture medium

Photo-lysine (e.g., H-L-Photo-lysine)

Phosphate-buffered saline (PBS)

Procedure:

o Culture mammalian cells to the desired confluency (typically 70-80%).

o Aspirate the complete culture medium and wash the cells once with sterile PBS.

o Replace the medium with lysine-free medium supplemented with photo-lysine. The final
concentration of photo-lysine may need to be optimized but is typically in the low millimolar
range.

 Incubate the cells for a period sufficient to allow for protein turnover and incorporation of
photo-lysine. This can range from a few hours to overnight, depending on the cell type and
the protein of interest.

2. UV Irradiation for Photo-Crosslinking

This protocol outlines the procedure for activating photo-lysine to induce protein-protein
crosslinking in adherent mammalian cells.

Materials:

Cells with incorporated photo-lysine

Ice-cold PBS

UV light source (e.g., 365 nm UV lamp)

UV radiometer (optional, for measuring light intensity)

Procedure:
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e Place the cell culture plate on ice.
e Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
o Remove the lid of the culture plate to avoid blocking the UV light.

o Position the UV lamp at a fixed distance above the cells. The distance will depend on the
lamp's intensity.[6]

« Irradiate the cells with UV light (365 nm) for the desired duration. The optimal time will need
to be determined empirically but can range from a few seconds to several minutes
depending on the light source.[3] For high-intensity sources, shorter exposure times are
recommended to minimize potential cell damage.

e Following irradiation, immediately proceed with cell lysis and downstream analysis (e.g.,
immunoprecipitation, SDS-PAGE, mass spectrometry).
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Caption: Mechanism of photo-lysine activation and crosslinking.
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Caption: Experimental workflow for UV irradiation of cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11108384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11108384/
https://pubmed.ncbi.nlm.nih.gov/31794116/
https://pubmed.ncbi.nlm.nih.gov/31794116/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/2067_AmineReactDiazirineCrosslnk_UG.pdf
https://www.benchchem.com/product/b560627#uv-irradiation-protocol-for-photo-lysine-activation
https://www.benchchem.com/product/b560627#uv-irradiation-protocol-for-photo-lysine-activation
https://www.benchchem.com/product/b560627#uv-irradiation-protocol-for-photo-lysine-activation
https://www.benchchem.com/product/b560627#uv-irradiation-protocol-for-photo-lysine-activation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560627?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

